Computational LogP Differentiation vs. Ellipticine
The XLogP3-AA value for the target compound is 2.7, compared to ellipticine's XLogP of approximately 3.8, representing a decrease of 1.1 log units, which indicates substantially lower lipophilicity and potentially improved aqueous solubility [1]. This difference arises from the partially saturated tetrahydro ring and the carbonyl group at the 3-position, both of which are absent in the fully aromatic ellipticine scaffold [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Ellipticine: XLogP ~3.8 (PubChem computed value) |
| Quantified Difference | Δ = -1.1 log units |
| Conditions | Computed via XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Lower logP may translate to improved solubility in aqueous assay buffers and reduced non-specific binding, making the compound a more tractable starting point for lead optimization than highly lipophilic ellipticine analogs.
- [1] PubChem. 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-. CID 3080040. https://pubchem.ncbi.nlm.nih.gov/compound/127040-36-2 View Source
- [2] PubChem. Ellipticine. CID 3213. https://pubchem.ncbi.nlm.nih.gov/compound/ellipticine View Source
